4-Isocyanatopyridine

Catalog No.
S3439115
CAS No.
70067-45-7
M.F
C6H4N2O
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isocyanatopyridine

CAS Number

70067-45-7

Product Name

4-Isocyanatopyridine

IUPAC Name

4-isocyanatopyridine

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C6H4N2O/c9-5-8-6-1-3-7-4-2-6/h1-4H

InChI Key

IGGZHDMWZNFDBQ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N=C=O

Canonical SMILES

C1=CN=CC=C1N=C=O

Organic Synthesis:

  • Building Block for Heterocyclic Compounds: The isocyanate group (-NCO) in 4-Isocyanatopyridine readily reacts with various nucleophiles, making it a valuable building block for synthesizing diverse heterocyclic compounds. These compounds possess various functionalities and can find applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Medicinal Chemistry:

  • Drug Discovery: The pyridine ring, a common scaffold in many successful drugs, combined with the reactive isocyanate group, presents an interesting starting point for exploring potential drug candidates. By strategically modifying the molecule, researchers could investigate its interaction with specific targets relevant to various diseases .

Polymer Chemistry:

  • Functional Polymers: The isocyanate group can participate in various polymerization reactions, potentially leading to the development of functional polymers with specific properties. These polymers could find applications in areas like adhesives, coatings, and drug delivery systems .

Coordination Chemistry:

  • Metal Complexes: The pyridine ring in 4-Isocyanatopyridine can coordinate with metal ions, potentially forming novel metal complexes with interesting properties. These complexes could be investigated for their catalytic activity, material properties, or potential applications in biomimetic chemistry .

4-Isocyanatopyridine is an organic compound with the molecular formula C6H4N2OC_6H_4N_2O and a CAS number of 70067-45-7. It features a pyridine ring substituted with an isocyanate functional group, making it a valuable intermediate in organic synthesis. The presence of the isocyanate group contributes to its reactivity, particularly in nucleophilic substitution reactions, and it is classified as a hazardous material due to its potential toxicity and irritant properties .

, including:

  • Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted ureas and carbamates.
  • Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Common Reagents and Conditions

  • Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with this compound.
  • Catalysts: Metal catalysts like palladium and nickel can facilitate certain reactions.
  • Solvents: Common solvents include dichloromethane, toluene, and acetonitrile .

Major Products Formed

  • Substituted Ureas: Formed through the reaction with amines.
  • Carbamates: Result from the reaction with alcohols .

4-Isocyanatopyridine exhibits notable biological activity, particularly antibacterial properties. It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism involves binding to halide ions to form bidentate ligands, which may disrupt normal biochemical pathways, including fatty acid biosynthesis and the hexosamine pathway . Its interaction with biological molecules suggests potential applications in medicinal chemistry.

The synthesis of 4-Isocyanatopyridine can be achieved through several methods:

  • Reaction of 2-Aminopyridine with Thionyl Chloride: Under alkaline conditions, this yields 2-pyridinethiol, which is then chlorosulfonated to form chlorosulfonyl compounds that react with sodium cyanide to produce 4-Isocyanatopyridine.
  • Nitrilizing Reaction: Pyridine-4-carboxylic acid can react with a nitrilizing agent like sodium cyanide under specific conditions to yield this compound.
  • Industrial Production: Large-scale synthesis typically employs optimized reaction conditions for high yield and purity, often using automated reactors .

4-Isocyanatopyridine serves multiple roles in various fields:

  • Organic Synthesis: It acts as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the development of polymers or coatings due to its reactive isocyanate group.
  • Biological Research: Its antibacterial properties make it a candidate for further research in medicinal applications .

Research indicates that 4-Isocyanatopyridine interacts significantly with biological systems through its ability to form stable complexes with halide ions. This interaction enhances its antibacterial activity and may influence its pharmacokinetics by altering how it interacts with biomolecules. Studies on its binding mechanisms could provide insights into developing new therapeutic agents .

Several compounds share structural similarities with 4-Isocyanatopyridine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Isocyanato-tolueneMethyl group attached to the aromatic ringSimilar reactivity but different electronic properties
4-Isocyanato-benzeneBenzene ring instead of a pyridine ringLacks nitrogen participation in bonding
4-Isocyanato-phenolHydroxyl group attached to the aromatic ringDifferent solubility characteristics due to hydroxyl group
2-Chloro-4-isocyanato-pyridineChlorine atom presentIncreased reactivity due to chlorine substitution
2,6-Dichloro-4-isocyanatopyridineTwo chlorine atoms on the pyridine ringEnhanced reactivity due to multiple chlorines

Uniqueness

The uniqueness of 4-Isocyanatopyridine lies in its pyridine ring structure, which imparts distinct electronic properties compared to other isocyanates. The nitrogen atom within the pyridine ring allows for additional interactions that enhance its versatility in

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-19

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